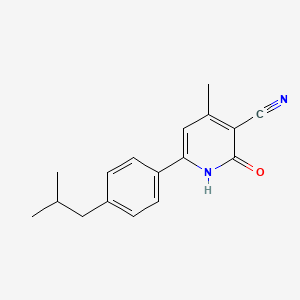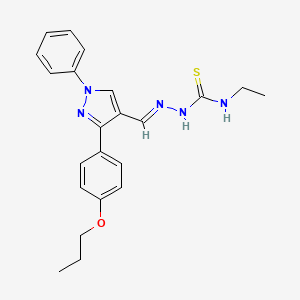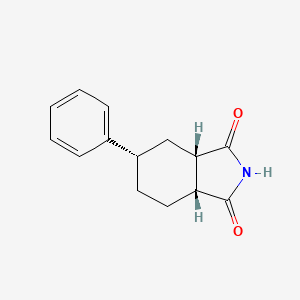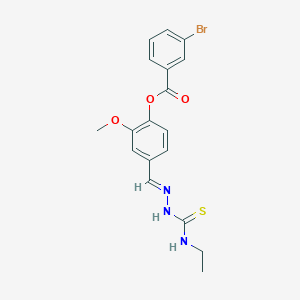
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione is a complex organic compound that belongs to the class of thiazino-triazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with a triazine ring, and a nitrophenyl group attached to the thiazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound to form the thiazine ring.
Introduction of the Triazine Ring: The thiazine intermediate is then reacted with a triazine derivative, such as cyanuric chloride, under controlled conditions to form the fused thiazino-triazine structure.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent, such as nitric acid, to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Methyl-6-(4-aminophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
Scientific Research Applications
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenyl-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Methyl-6-(4-chlorophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Contains a chloro group instead of a nitro group, leading to different chemical behavior and applications.
Uniqueness
The presence of the nitro group in 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione imparts unique chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications and industrial uses.
Properties
Molecular Formula |
C13H8N4O4S |
|---|---|
Molecular Weight |
316.29 g/mol |
IUPAC Name |
2-methyl-6-(4-nitrophenyl)-[1,3]thiazino[3,2-b][1,2,4]triazine-3,8-dione |
InChI |
InChI=1S/C13H8N4O4S/c1-7-12(19)14-13-16(15-7)11(18)6-10(22-13)8-2-4-9(5-3-8)17(20)21/h2-6H,1H3 |
InChI Key |
XOHYFIIZLCGGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C=C(SC2=NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)


![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
![2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR](/img/structure/B12048386.png)
![N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048392.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)

![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
![2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12048432.png)
